molecular formula C19H15NO2 B12614448 6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one CAS No. 915297-52-8

6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B12614448
CAS No.: 915297-52-8
M. Wt: 289.3 g/mol
InChI Key: NEXHKSIHVSKNDK-UHFFFAOYSA-N
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Description

6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hydroxycyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobiphenyl with 4-hydroxybenzaldehyde under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted biphenyl compounds.

Scientific Research Applications

6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybiphenyl: Similar in structure but lacks the amino and methylene groups.

    4-Aminobiphenyl: Contains the amino group but lacks the hydroxy and methylene groups.

    Quinone Derivatives: Structurally related compounds that share the quinone moiety.

Uniqueness

6-{[([1,1’-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

915297-52-8

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-[(4-phenylphenyl)iminomethyl]benzene-1,4-diol

InChI

InChI=1S/C19H15NO2/c21-18-10-11-19(22)16(12-18)13-20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13,21-22H

InChI Key

NEXHKSIHVSKNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)O

Origin of Product

United States

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